4-Benzylmorpholine-2-carbaldehyde

Beschreibung

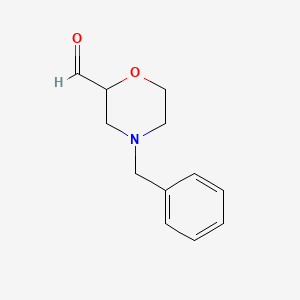

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-benzylmorpholine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-10-12-9-13(6-7-15-12)8-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFMQDDHBWDYTLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20655091 | |

| Record name | 4-Benzylmorpholine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133243-99-9 | |

| Record name | 4-Benzylmorpholine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Benzylmorpholine 2 Carbaldehyde and Its Stereoisomers

Chemo- and Regioselective Synthetic Routes to 4-Benzylmorpholine-2-carbaldehyde

The synthesis of this compound is a multi-step process that requires careful control of chemo- and regioselectivity. General strategies often involve the initial construction of the morpholine (B109124) core, followed by the introduction of the benzyl (B1604629) and carbaldehyde functionalities, or the cyclization of a precursor already containing these groups.

Direct Formylation Strategies for Morpholine Derivatives

Direct formylation at the C-2 position of a pre-formed 4-benzylmorpholine (B76435) ring is a challenging transformation. While formylation of morpholine derivatives is a known reaction, it predominantly occurs at the nitrogen atom to yield N-formylmorpholine. acs.orgethz.chajgreenchem.comeuropub.co.ukgoogle.com The synthesis of N-formylmorpholine can be achieved by reacting morpholine with formic acid, sometimes under solvent-free conditions or with a catalyst. ajgreenchem.comeuropub.co.ukgoogle.com This N-formyl derivative is itself used as a formylating agent in other reactions. mdpi.com

The direct introduction of a formyl group at a carbon atom of the morpholine ring is less common. One potential, though not direct, approach involves the reaction of an α-formyl carboxylate with a tosyl-oxazetidine to form a morpholine hemiaminal, which could then be converted to the desired aldehyde. acs.org General methods for the formylation of morpholine derivatives can also utilize reagents like formic acid or paraformaldehyde in the presence of an acid catalyst. smolecule.com However, achieving regioselectivity for the C-2 position over the more nucleophilic nitrogen atom is a significant hurdle. The use of carbon dioxide and a hydrosilane in the presence of a catalyst is another method for the N-formylation of morpholine. acs.orgresearchgate.net

Benzylation Protocols in 4-Substituted Morpholine Synthesis

The introduction of the benzyl group at the nitrogen atom of the morpholine ring is a more straightforward and common procedure. This is typically achieved through standard N-alkylation protocols. For instance, the benzylation of a morpholine derivative can be carried out using benzyl halides, such as benzyl bromide or benzyl chloride, in the presence of a base. smolecule.com The base, such as potassium carbonate, deprotonates the secondary amine of the morpholine ring, increasing its nucleophilicity to facilitate the substitution reaction with the benzyl halide. smolecule.com This method is widely applicable for the synthesis of N-substituted morpholines.

Oxidative Pathways for Aldehyde Moiety Introduction

A common and practical route to aldehydes is the oxidation of the corresponding primary alcohol. In the context of this compound synthesis, this would involve the oxidation of 4-benzylmorpholin-2-yl)methanol. A variety of oxidizing agents can be employed for this transformation, such as chromium trioxide or potassium permanganate (B83412). smolecule.com The choice of oxidant and reaction conditions is crucial to avoid over-oxidation to the carboxylic acid.

Alternatively, the aldehyde can be obtained through the reduction of a carboxylic acid or its ester derivative. For example, 4-benzylmorpholine-2-carboxylic acid or its corresponding ester can be reduced to the aldehyde. While strong reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce the carboxylic acid or ester to the primary alcohol, the use of milder, more selective reagents can stop the reduction at the aldehyde stage. libretexts.org One such method involves the use of diisobutylaluminum hydride (DIBAL-H) at low temperatures. libretexts.orgchemistrysteps.com Another approach is the activation of the carboxylic acid, for instance with oxalyl chloride, followed by reduction with a hindered hydride reagent like lithium tri(tert-butoxy)aluminum hydride. orgsyn.org

Asymmetric Synthesis and Enantioselective Approaches to Chiral this compound

The synthesis of enantiomerically pure this compound is of significant interest due to the importance of single-enantiomer pharmaceuticals. This can be achieved through various asymmetric strategies, including enzymatic resolutions and stereoselective cyclizations.

Enzyme-Catalyzed Kinetic Resolution in 4-Benzylmorpholine-2-carboxylate Synthesis

Enzyme-catalyzed kinetic resolution is a powerful tool for the separation of enantiomers. A highly selective enzyme-catalyzed kinetic resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate has been reported as a key step in an enantioselective synthesis. researchgate.net In this process, a lipase, such as that from Candida rugosa, selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. researchgate.net This allows for the separation of the two enantiomers, both with high enantiomeric excess. researchgate.net The resulting enantiopure carboxylic acid or ester can then be converted to the desired chiral aldehyde.

| Substrate | Enzyme | Product 1 (Configuration) | Yield (%) | ee (%) | Product 2 (Configuration) | Yield (%) | ee (%) | Reference |

| Racemic n-butyl 4-benzylmorpholine-2-carboxylate | Candida rugosa lipase | (S)-4-benzylmorpholine-2-carboxylic acid | 97 | >99 | (R)-n-butyl 4-benzylmorpholine-2-carboxylate | 94 | >99 | researchgate.net |

Stereoselective Intramolecular Cyclization Reactions

Stereoselective intramolecular cyclization reactions represent another important strategy for the synthesis of chiral morpholines. These methods often involve the cyclization of a chiral, non-racemic precursor where the stereochemistry of the final product is controlled by the existing chiral centers in the starting material or by a chiral catalyst.

One such approach is the copper-promoted intramolecular oxyamination of alkenes. nih.gov For example, a β-hydroxy N-allylsulfonamide, derived from a chiral amino acid like L-phenylalanine, can undergo cyclization in the presence of a copper(II) salt to yield a substituted morpholine with high diastereoselectivity. nih.gov

Rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols is another atom-economic pathway to highly functionalized and stereochemically defined morpholines. rsc.org This method can produce di- and trisubstituted morpholines with excellent yields, diastereoselectivities, and enantioselectivities. rsc.org The vinyl group introduced through this method can be subsequently cleaved, for instance via ozonolysis, to yield an aldehyde. rsc.org

A diastereoselective intramolecular aza-Michael reaction between N-Cbz carbamates and enones, catalyzed by Brønsted acids of different strengths, can also be employed to produce different diastereomers of substituted morpholines. acs.org Furthermore, base-catalyzed cascade reactions of α-formyl carboxylates with tosyl-oxazetidine can yield morpholine hemiaminals, which are precursors to substituted morpholines. acs.org

These stereoselective cyclization strategies provide powerful means to access chiral morpholine scaffolds, which can then be further functionalized to afford the target chiral this compound.

Chiral Auxiliary and Organocatalytic Methodologies

The stereoselective synthesis of this compound and its enantiomers is critical for its application in pharmaceutical development, where specific stereoisomers often exhibit desired biological activity. Chiral auxiliaries and organocatalysis represent two powerful strategies for controlling the stereochemical outcome of the synthesis.

Chiral Auxiliary-Mediated Synthesis:

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemistry of a subsequent reaction. york.ac.uk Once the desired stereocenter is created, the auxiliary is removed and can often be recycled. york.ac.uksigmaaldrich.com In the context of this compound, a chiral auxiliary, such as one derived from pseudoephedrine or Evans oxazolidinones, could be attached to a morpholine precursor. sigmaaldrich.comnih.gov This approach allows for the diastereoselective introduction of the aldehyde group or a precursor at the C-2 position. For example, an amide formed between a chiral auxiliary and a morpholine-2-carboxylic acid derivative can direct the stereoselective alkylation or other modifications. The high crystallinity often observed in amides derived from auxiliaries like pseudoephenamine can facilitate purification through crystallization. nih.gov

Organocatalytic Approaches:

Organocatalysis utilizes small organic molecules to catalyze chemical transformations, offering a metal-free alternative to traditional catalysts. mdpi.com For the synthesis of the morpholine core, asymmetric [4+2] cycloaddition reactions catalyzed by secondary amines, such as diarylprolinol silyl (B83357) ethers (Hayashi-Jørgensen catalysts), are particularly relevant. mdpi.com These catalysts can facilitate the enantioselective formation of the six-membered morpholine ring from appropriate diene and dienophile precursors. mdpi.com Furthermore, organocatalytic methods, such as the α-chlorination of aldehydes, have been successfully applied in the synthesis of related chiral morpholine structures, indicating their potential for creating the C-2 stereocenter of this compound with high enantioselectivity. researchgate.net

Table 1: Comparison of Chiral Strategies

| Strategy | Key Principle | Advantages | Potential Application for Target Compound |

|---|---|---|---|

| Chiral Auxiliary | Temporary covalent bonding of a chiral molecule to direct a stereoselective reaction. york.ac.uk | High diastereoselectivity, potential for product purification by crystallization, recyclable auxiliary. york.ac.uknih.gov | Asymmetric alkylation of a morpholin-2-one (B1368128) precursor bearing a chiral auxiliary to set the C-2 stereocenter. |

| Organocatalysis | Use of small, metal-free organic molecules as catalysts. mdpi.com | Avoids toxic metals, often mild reaction conditions, can enable novel transformations. mdpi.com | Enantioselective [4+2] cycloaddition to form the morpholine ring or asymmetric α-functionalization to introduce the aldehyde precursor. mdpi.comresearchgate.net |

Convergent and Divergent Synthetic Strategies for Analogue Preparation

The preparation of analogues of this compound is essential for screening and developing molecules with optimized properties. Convergent and divergent synthetic strategies offer efficient pathways to generate libraries of these compounds. wikipedia.org

In contrast, a divergent synthesis begins with a common core structure that is systematically modified to create a library of diverse compounds. wikipedia.orgmdpi.com Starting from a central precursor, such as a protected 4-H-morpholine-2-carbaldehyde, a multitude of benzyl groups with different electronic and steric properties can be introduced. Alternatively, starting with 4-benzylmorpholine, various C-2 functionalizations could be explored to generate not only the aldehyde but also other derivatives like nitriles or carboxylic acids. This strategy is highly effective for rapidly generating a large number of related structures for structure-activity relationship (SAR) studies. wikipedia.orgnih.gov

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles aims to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. acs.orgresearchgate.net

Solvent-Free Reactions and Aqueous Media Applications

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions can lead to higher efficiency, easier purification, and reduced environmental impact. researchgate.nettue.nl For the synthesis of this compound, steps such as the Knoevenagel condensation, which can be performed without a solvent, serve as a model for how aldehyde-related transformations can be made greener. researchgate.nettue.nl Microwave-assisted organic synthesis (MAOS) is another powerful technique that can accelerate reactions, often under solvent-free conditions or in environmentally benign solvents like water. encyclopedia.pub The benzylation of the morpholine nitrogen, for example, could potentially be carried out using microwave irradiation in the absence of a solvent or in an aqueous medium, thereby reducing reaction times and avoiding hazardous organic solvents.

Catalytic Enhancements for Atom Economy

Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgacs.org Syntheses with high atom economy are inherently "greener" as they generate less waste. numberanalytics.com Catalytic reactions are superior to stoichiometric ones in this regard because catalysts are used in small amounts and are not consumed in the reaction. acs.orgnwnu.edu.cn

To maximize the atom economy in the synthesis of this compound, catalytic methods should be employed wherever possible. For instance, instead of using stoichiometric reducing agents, catalytic hydrogenation can be used for reduction steps. The formation of C-C and C-N bonds can be achieved using transition metal catalysts (e.g., palladium or ruthenium), which can enable addition reactions that are highly atom-economical. acs.orgnwnu.edu.cnarabjchem.org Designing a synthetic route that relies on catalytic additions and rearrangements, rather than stoichiometric substitutions and eliminations, is a primary goal for the sustainable production of this compound. acs.org

Table 2: Green Chemistry Approaches to Synthesis

| Green Principle | Traditional Method | Greener Alternative | Benefit |

|---|---|---|---|

| Solvent Use | Reactions in volatile organic solvents (e.g., DMF, CH₂Cl₂). | Solvent-free reactions (solid-state or neat) or use of aqueous media, potentially with microwave assistance. researchgate.net | Reduced solvent waste, lower toxicity, potential for easier product isolation. |

| Atom Economy | Use of stoichiometric reagents (e.g., protecting groups, stoichiometric oxidants/reductants) leading to significant byproduct waste. acs.org | Employing catalytic reactions (e.g., catalytic hydrogenation, transition metal-catalyzed cross-coupling) that maximize the incorporation of starting materials into the final product. acs.orgnwnu.edu.cn | Minimization of chemical waste, increased efficiency, lower material costs. numberanalytics.com |

Reactivity and Transformational Chemistry of 4 Benzylmorpholine 2 Carbaldehyde

Nucleophilic Addition Reactions at the Carbaldehyde Center

The aldehyde functional group is characterized by an electrophilic carbonyl carbon, making it a prime target for nucleophilic attack. In 4-Benzylmorpholine-2-carbaldehyde, this reactivity is central to its role as a synthetic building block, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. smolecule.com

Stereocontrol in Additions to the Carbonyl Group

The chiral center at the C-2 position of the morpholine (B109124) ring, adjacent to the aldehyde, introduces a significant element of stereochemical control in nucleophilic addition reactions. The steric and electronic properties of the rigid morpholine ring influence the trajectory of the incoming nucleophile. This inherent stereocontrol is particularly valuable in synthetic sequences where specific diastereomers are desired. For instance, in reductive amination processes, the stereochemistry of the final amine product is influenced by the facial selectivity of the initial nucleophilic attack on the carbonyl group, which is dictated by the existing stereocenter and the bulky N-benzyl group. The formation of specific stereoisomers, such as (R)- or (S)-alcohols, is a key consideration in the synthesis of complex pharmaceutical intermediates derived from this aldehyde. google.comgoogle.com

Formation of Alcohols and Related Derivatives

A fundamental transformation of the carbaldehyde group is its reduction to a primary alcohol. This nucleophilic addition of a hydride reagent converts this compound into the corresponding alcohol, (4-benzylmorpholin-2-yl)methanol (B142203). This reaction is a common and crucial step in many synthetic pathways. smolecule.com

Commonly employed reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), which is valued for its mildness and selectivity for aldehydes and ketones. numberanalytics.commasterorganicchemistry.com The reaction typically proceeds by the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. A subsequent workup with a protic solvent then protonates the resulting alkoxide to yield the primary alcohol. masterorganicchemistry.comyoutube.com The resulting (4-benzylmorpholin-2-yl)methanol is itself a stable intermediate, available commercially in specific enantiomeric forms, such as the (S)-isomer, highlighting its importance in stereospecific synthesis. clearsynth.comchemscene.com

| Reagent | Product | Reaction Type |

| Sodium Borohydride (NaBH₄) | (4-Benzylmorpholin-2-yl)methanol | Reduction |

| Organometallic Reagents (e.g., Grignard) | Secondary Alcohols | Nucleophilic Addition |

| Primary Amines (R-NH₂) | Imines | Nucleophilic Addition-Elimination |

Condensation Reactions and Imine Formation from this compound

Condensation reactions represent another major pathway for the transformation of this compound, enabling the formation of carbon-carbon and carbon-nitrogen double bonds. smolecule.com These reactions typically involve an initial nucleophilic addition to the carbonyl group, followed by an elimination step, usually of a water molecule. masterorganicchemistry.comwikipedia.org

Knoevenagel Condensation and Olefinic Product Formation

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between a carbonyl compound and a compound with an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.orgorganicreactions.org While specific examples detailing the Knoevenagel condensation of this compound are not prevalent in readily available literature, the general mechanism is directly applicable.

In a typical Knoevenagel reaction, a weak base (like piperidine (B6355638) or an ammonium (B1175870) salt) deprotonates the active methylene compound, such as malononitrile (B47326) or diethyl malonate, to generate a nucleophilic carbanion. bhu.ac.inamazonaws.com This carbanion then attacks the electrophilic carbonyl carbon of this compound. The resulting intermediate subsequently undergoes dehydration to yield a new, stable olefinic product, for example, a benzylidenemalononitrile (B1330407) derivative. wikipedia.orgnih.gov This reaction is a powerful tool for extending the carbon skeleton and introducing functionalities for further synthetic elaboration. sciensage.inforesearchgate.net

| Active Methylene Compound | Catalyst (Typical) | Expected Product Type |

| Malononitrile (CH₂(CN)₂) | Piperidine / Ammonium Acetate | 2-((4-benzylmorpholin-2-yl)methylene)malononitrile |

| Diethyl malonate (CH₂(COOEt)₂) | Piperidine / Ammonium Acetate | Diethyl 2-((4-benzylmorpholin-2-yl)methylene)malonate |

| Cyanoacetic acid | Pyridine (Doebner modification) | (E)-3-(4-benzylmorpholin-2-yl)acrylic acid |

Synthetic Utility of Imine Intermediates

The reaction of this compound with primary amines is a cornerstone of its synthetic utility, leading to the formation of imine (or Schiff base) intermediates. smolecule.comlibretexts.org This condensation reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, formation of a carbinolamine intermediate, and subsequent acid-catalyzed dehydration. libretexts.org

These imine intermediates are often not isolated but are immediately subjected to further reactions. The most prominent application is in reductive amination, where the C=N double bond of the in situ-formed imine is reduced to a C-N single bond. This two-step, one-pot sequence provides a direct route to secondary amines. Common reducing agents for this step include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation over palladium on carbon (Pd/C). The resulting N-substituted (4-benzylmorpholin-2-yl)methanamines are valuable building blocks for the synthesis of more complex molecules, particularly in the field of medicinal chemistry and drug discovery. nih.gov The imine can also act as an electrophile in other reactions, such as in Mannich-type reactions or cycloadditions, further broadening its synthetic potential. nih.gov

Oxidation and Reduction Chemistry of this compound

The aldehyde group of this compound can be either oxidized to a carboxylic acid or reduced to an alcohol, demonstrating its redox versatility.

The reduction of the aldehyde to the primary alcohol, (4-benzylmorpholin-2-yl)methanol, is readily achieved using hydride-based reducing agents. As previously discussed, sodium borohydride (NaBH₄) is a standard reagent for this purpose, offering high yields and operational simplicity. scispace.comugm.ac.id

Conversely, the oxidation of the aldehyde leads to the formation of 4-benzylmorpholine-2-carboxylic acid. chemshuttle.com While direct oxidation examples are scarce, the synthesis of the aldehyde itself is often accomplished via the oxidation of the corresponding primary alcohol, (4-benzylmorpholin-2-yl)methanol. smolecule.com Mild oxidation methods like the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride under basic conditions, are employed for this alcohol-to-aldehyde transformation. google.comwikipedia.orgorganic-chemistry.orgchemistrysteps.com The fact that this is a controlled oxidation implies that further oxidation of the aldehyde to the carboxylic acid is a feasible and expected reaction under appropriate oxidizing conditions, such as using potassium permanganate (B83412) or chromium-based reagents. smolecule.com The resulting 4-benzylmorpholine-2-carboxylic acid is a key intermediate, for example, in the synthesis of certain PDE2 inhibitors. google.com

| Reaction Type | Reagent(s) | Product |

| Reduction | Sodium Borohydride (NaBH₄) | (4-Benzylmorpholin-2-yl)methanol |

| Oxidation | Swern Oxidation Reagents (on corresponding alcohol) | This compound |

| Oxidation | Standard Oxidizing Agents (e.g., KMnO₄) | 4-Benzylmorpholine-2-carboxylic acid |

Selective Oxidation to Carboxylic Acid Derivatives

The aldehyde functional group in this compound is susceptible to oxidation to yield the corresponding carboxylic acid, 4-benzylmorpholine-2-carboxylic acid. This transformation is a key step in the synthesis of various derivatives with potential applications in medicinal chemistry. A variety of modern and classical oxidation methods can be employed to achieve this conversion with high chemoselectivity, preserving the benzyl (B1604629) and morpholine moieties.

Traditional methods for oxidizing aldehydes often involve stoichiometric amounts of heavy metal oxidants like chromium or manganese reagents. vanderbilt.edu However, contemporary organic synthesis favors milder and more sustainable approaches. organic-chemistry.org

Modern Oxidation Methods:

Biocatalytic Oxidation: A highly chemoselective method utilizes recombinant aldehyde dehydrogenases (ALDHs) for the aerobic oxidation of aldehydes. nih.gov This enzymatic process operates under mild conditions (pH 8.5, 40 °C) and shows excellent functional group tolerance, leaving hydroxyl groups, alkenes, and heteroaromatic rings untouched. nih.gov The use of an ALDH system, coupled with an enzyme for cofactor recycling, would be an ideal green chemistry approach for the synthesis of 4-benzylmorpholine-2-carboxylic acid. nih.gov

Organocatalytic Aerobic Oxidation: N-hydroxyphthalimide (NHPI) can catalyze the aerobic oxidation of a broad range of aldehydes using molecular oxygen as the terminal oxidant, completely avoiding the use of metals. organic-chemistry.org

Oxone: A simple and efficient protocol for the oxidation of aldehydes to carboxylic acids uses Oxone (potassium peroxymonosulfate) as the oxidant. organic-chemistry.org

The resulting 4-benzylmorpholine-2-carboxylic acid is a valuable building block. For instance, its derivatives have been investigated for their potential anticancer properties.

Table 1: Oxidation of this compound

| Starting Material | Product | Reagent Examples | Key Features |

|---|---|---|---|

| This compound | 4-Benzylmorpholine-2-carboxylic acid | Aldehyde Dehydrogenase (ALDHs)/O₂ nih.gov | High chemoselectivity, environmentally benign. |

| N-Hydroxyphthalimide (NHPI)/O₂ organic-chemistry.org | Metal-free, mild conditions. | ||

| Oxone organic-chemistry.org | Efficient and simple protocol. |

Chemoselective Reduction to Alcohol Derivatives

The aldehyde group of this compound can be selectively reduced to the corresponding primary alcohol, (4-benzylmorpholin-2-yl)methanol. This transformation requires a reducing agent that chemoselectively targets the aldehyde without affecting other potentially reducible groups, such as the benzyl ring under harsher conditions.

A variety of hydride-based reagents are suitable for this purpose, offering high yields and selectivity.

Applicable Reducing Agents:

Sodium Borohydride (NaBH₄): This is a mild and common reducing agent for aldehydes and ketones. It is highly selective and does not typically reduce esters, amides, or aromatic rings. orientjchem.org

Zinc Borohydride (Zn(BH₄)₂): This reagent, particularly when supported on charcoal, is highly effective for the reduction of aldehydes to primary alcohols at room temperature. scielo.org.mx It demonstrates excellent chemoselectivity for aldehydes over ketones. scielo.org.mx

Sodium Dihydro-bis(2-methoxyethoxy)aluminate (SDMA): Known by trade names like Red-Al or Vitride, SDMA is a versatile reducing agent soluble in aromatic solvents. It efficiently reduces aldehydes and other carbonyl compounds to alcohols and is considered a safer alternative to lithium aluminum hydride (LAH). acs.org

Meerwein-Ponndorf-Verley (MPV) Reduction: This method uses a catalyst, such as boron tri-isopropoxide, to facilitate the reduction of an aldehyde or ketone using a secondary alcohol (e.g., isopropanol) as the hydride source. researchgate.netsemanticscholar.org It is known for its high chemoselectivity. semanticscholar.org

Table 2: Chemoselective Reduction of this compound

| Starting Material | Product | Reagent Examples | Key Features |

|---|---|---|---|

| This compound | (4-Benzylmorpholin-2-yl)methanol | Sodium Borohydride (NaBH₄) orientjchem.org | Mild, selective for aldehydes/ketones. |

| Zinc Borohydride (Zn(BH₄)₂)/Charcoal scielo.org.mx | High efficiency and chemoselectivity at room temp. | ||

| SDMA (Red-Al) acs.org | Versatile, safer than LAH, high yields. |

Electrophilic and Radical Reactions on the Benzyl Moiety

The benzyl group attached to the morpholine nitrogen is composed of a phenyl ring and a benzylic methylene group (-CH₂-). Both sites are susceptible to specific electrophilic and radical reactions.

Reactions on the Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The N-benzyl group is an ortho-, para-director, although the tertiary amine can be protonated under strongly acidic conditions, which would deactivate the ring. Reactions are often performed on a precursor like 4-(4-bromobenzyl)morpholine, where the bromine can be substituted via metal-catalyzed cross-coupling reactions or converted to an organometallic reagent for further transformations. uni-muenchen.de

Reactions at the Benzylic Position: The benzylic C-H bonds are relatively weak and are prone to oxidation and radical reactions.

Oxidation: The benzylic position can be oxidized to a carbonyl group or, under more vigorous conditions, to a carboxylic acid. organic-chemistry.org Copper-catalyzed aerobic oxidation is a known method for the oxygenation of acidic benzylic positions. scispace.com

Radical Halogenation: Free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator can selectively introduce a bromine atom at the benzylic position.

Ring Transformations and Rearrangement Pathways of the Morpholine Core

The morpholine ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties. researchgate.net While generally stable, the morpholine core can undergo specific transformations and rearrangements.

Ring Opening: Under certain reductive conditions, the C-O bond of the morpholine ring can be cleaved. For example, hydrogenolysis of N-benzyl carbamates can lead to deprotection and formation of the corresponding alcohol and morpholine. arabjchem.org

Oxidative Transformations: Oxidation adjacent to the ring nitrogen can occur. For instance, N-phenyldiethanolamine can be oxidized to the corresponding morpholine-derived lactol using a copper(I)/TEMPO catalytic system. researchgate.net

Rearrangements to Morpholinones: The morpholine skeleton can be a precursor to morpholin-2-ones or morpholin-3-ones, which are also important heterocyclic motifs. researchgate.net This often involves the synthesis from acyclic precursors followed by cyclization, but can also occur via rearrangement. For example, aza-benzilic ester rearrangements have been used to create C3-substituted morpholinones. researchgate.net

[8+3] Cycloaddition: In more complex synthetic strategies, the morpholine ring system can be constructed through cycloaddition reactions, such as the reaction of tropone (B1200060) with N-protected aziridines to yield tetrahydrocyclohepta[b] smolecule.comfishersci.comoxazine derivatives. researchgate.net

These transformations highlight the chemical versatility of the morpholine core, allowing for its modification into other valuable heterocyclic structures.

Derivatization and Structural Modification of 4 Benzylmorpholine 2 Carbaldehyde

Design and Synthesis of 4-Benzylmorpholine-2-carbaldehyde Analogues with Modified Benzyl (B1604629) Substituents

The benzyl group of this compound serves as a prime site for structural modification, allowing for the fine-tuning of the molecule's electronic and steric properties. The introduction of various substituents onto the phenyl ring can significantly influence the reactivity and potential biological activity of the resulting analogues.

Halogenation and Nitro-Substitution Effects on Reactivity

The introduction of halogens (e.g., fluorine, chlorine, bromine) and nitro groups onto the benzyl moiety can profoundly impact the reactivity of the carbaldehyde. Halogens, being electron-withdrawing groups, can increase the electrophilicity of the aldehyde's carbonyl carbon, potentially making it more susceptible to nucleophilic attack. studypug.comsaskoer.ca For instance, the synthesis of a 4-(4-fluorobenzyl)morpholine-2-carboxylic acid derivative highlights how halogenation can be incorporated.

Nitro groups, as potent electron-withdrawing substituents, are expected to have an even more pronounced effect on the reactivity of the aldehyde. researchgate.net Studies on benzaldehydes with strong electron-withdrawing groups have shown varied reactivity depending on the specific reaction conditions. researchgate.net While the electronic properties of substituents can influence product formation, steric hindrance can also play a significant role, sometimes impeding reactions. researchgate.net

Introduction of Electron-Withdrawing and Electron-Donating Groups

Beyond halogens and nitro groups, a broader range of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can be introduced to modulate the chemical properties of this compound analogues.

Electron-Withdrawing Groups (EWGs): EWGs, such as cyano (-CN) and carboxyl (-COOH) groups, decrease electron density on the aromatic ring and, by extension, the entire molecule. studypug.comuomustansiriyah.edu.iq This reduction in electron density enhances the electrophilicity of the carbonyl carbon, making the aldehyde more reactive towards nucleophiles. studypug.comsaskoer.ca

Electron-Donating Groups (EDGs): Conversely, EDGs, such as alkyl (e.g., methyl), alkoxy (-OR), and amino (-NH2) groups, increase electron density. studypug.comuomustansiriyah.edu.iq This increased electron density can make the aldehyde less reactive towards nucleophiles but may enhance its reactivity in other types of reactions. studypug.comsaskoer.ca For example, research on related morpholine-conjugated benzophenone (B1666685) analogues indicated that a methyl group on the benzophenone B ring was essential for certain biological activities. nih.govresearchgate.net

The strategic placement of these groups (ortho, meta, or para positions) on the benzyl ring can also lead to different electronic and steric effects, further diversifying the chemical space of the resulting analogues.

Functionalization at the Morpholine (B109124) Nitrogen and Alpha-Positions

The morpholine ring itself offers multiple sites for functionalization, including the nitrogen atom and the carbon atoms alpha to the nitrogen and oxygen.

Protecting Group Strategies (e.g., Boc, Fmoc)

In multi-step syntheses involving this compound and its derivatives, protecting groups are often essential to prevent unwanted side reactions at the morpholine nitrogen. organic-chemistry.org Common protecting groups for amines include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). organic-chemistry.org

| Protecting Group | Abbreviation | Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | Acidic |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic |

Alkylation and Acylation Reactions

The nitrogen atom of the morpholine ring, being a secondary amine, is nucleophilic and can readily undergo alkylation and acylation reactions. bath.ac.ukarabjchem.org

Alkylation: This involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved by reacting the morpholine derivative with an alkyl halide. arabjchem.org

Acylation: This process introduces an acyl group to the nitrogen, forming an amide. This can be accomplished using acyl chlorides or acid anhydrides. bath.ac.uk The resulting amides are generally less basic and nucleophilic than the parent amine. saskoer.ca

These reactions allow for the introduction of a wide variety of functional groups, further expanding the library of potential analogues.

Diastereoselective and Enantioselective Derivatization Strategies

Given that this compound possesses a stereocenter at the C2 position of the morpholine ring, strategies for diastereoselective and enantioselective derivatization are of significant interest for the synthesis of stereochemically pure compounds.

The synthesis of C-substituted morpholines often relies on starting materials from the chiral pool, such as enantiopure amino alcohols or amino acids, to introduce chirality. taltech.eeru.nl For instance, the synthesis of enantiomerically pure morpholines has been reported starting from L-ephedrine. ru.nl

Asymmetric synthesis techniques can also be employed to control the stereochemical outcome of reactions. This can involve the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemistry of a subsequent reaction and are then removed. researchgate.net Chiral catalysts, such as certain rhodium complexes, can also be used to achieve high levels of enantioselectivity in reactions like cyclopropanation. nih.gov

Furthermore, methods for the enantioselective acylation of cyclic secondary amines have been developed, which could potentially be applied to derivatives of this compound to resolve racemic mixtures or to synthesize enantiomerically enriched products. nsf.gov The development of high-throughput screening methods for asymmetric reactions is also accelerating the discovery of new stereoselective transformations. nih.gov

The synthesis of specific diastereomers can be achieved through various synthetic routes. For example, palladium-catalyzed cyclization has been used to generate cis-2,3-disubstituted morpholines as single stereoisomers. rjptonline.org The stereochemistry of the final product can be influenced by the choice of starting materials and reaction conditions. taltech.ee

Development of Libraries of this compound Derivatives for Research Exploration

The development of chemical libraries from this compound is a key strategy for identifying novel compounds with potential therapeutic applications. This approach, rooted in the principles of combinatorial and diversity-oriented synthesis, allows for the systematic exploration of the chemical space around the core morpholine scaffold. The primary goal is to generate a multitude of structurally related, yet distinct, molecules that can be screened for desired biological activities.

The synthetic accessibility of this compound and the predictable reactivity of its aldehyde group make it an ideal substrate for library generation. Methodologies such as parallel synthesis can be employed to efficiently produce a large number of derivatives. nih.gov In this process, the core scaffold is subjected to a series of reactions with a diverse set of building blocks, leading to a library of compounds with varied physicochemical properties and three-dimensional structures.

A common and effective method for derivatizing this compound is through reductive amination. This reaction involves the initial formation of an imine intermediate by reacting the aldehyde with a primary or secondary amine, followed by reduction to the corresponding amine. By utilizing a wide array of commercially available amines, a large and diverse library of N-substituted derivatives can be rapidly synthesized. This approach offers methodological flexibility that is well-suited for high-throughput drug discovery.

For instance, the synthesis of N-((4-Benzylmorpholin-2-yl)methyl)ethanamine is achieved through the reductive amination of this compound with ethanamine. This reaction can be extended to a library of various amines to explore the structure-activity relationships (SAR) of the resulting products. The choice of reducing agent, such as sodium cyanoborohydride or catalytic hydrogenation, can also be varied to optimize reaction conditions and stereochemical outcomes.

Another avenue for library development involves the oxidation of the carbaldehyde to a carboxylic acid, yielding 4-benzylmorpholine-2-carboxylic acid. This carboxylic acid derivative serves as a versatile intermediate for the synthesis of amide and ester libraries. For example, a series of novel 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives has been synthesized. sciforum.net This was achieved by coupling the 4-benzyl-morpholine-2-carboxylic acid with various (4-benzoyl-phenoxy)-acetic acid hydrazides, demonstrating the potential for creating extensive libraries through amide bond formation. sciforum.net

The principles of diversity-oriented synthesis (DOS) can also be applied to generate libraries with significant skeletal diversity. scispace.combeilstein-journals.org Starting from this compound, a series of branching reaction pathways can be designed to produce not just simple analogs, but compounds with fundamentally different molecular frameworks. This could involve multi-component reactions or tandem reaction sequences that introduce new rings or complex functionalities.

The ultimate aim of developing these derivative libraries is to populate them with molecules that can be subjected to high-throughput screening to identify hits for various biological targets. The morpholine moiety is a known pharmacophore present in many biologically active compounds, and by systematically modifying the substituents on the this compound scaffold, researchers can fine-tune the pharmacological properties of the resulting derivatives. smolecule.comresearchgate.net

Theoretical and Computational Investigations of 4 Benzylmorpholine 2 Carbaldehyde

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations are instrumental in elucidating the electronic structure and bonding characteristics of 4-benzylmorpholine-2-carbaldehyde. These computational methods offer a microscopic view of the molecule's electron distribution and orbital interactions, which fundamentally govern its chemical properties.

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions.

The analysis of the HOMO and LUMO of this compound reveals key aspects of its reactivity. The HOMO is typically localized on the more electron-rich parts of the molecule, such as the nitrogen and oxygen atoms of the morpholine (B109124) ring and the aromatic benzyl (B1604629) group, making these sites susceptible to electrophilic attack. Conversely, the LUMO is generally centered on the electron-deficient aldehyde group, specifically the carbonyl carbon, rendering it a prime target for nucleophilic attack. smolecule.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and can be more readily excited, indicating higher reactivity. Computational studies can precisely calculate this gap, offering predictive power regarding the molecule's behavior in various chemical transformations. chemrxiv.org

| Parameter | Calculated Value (eV) | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -6.5 | Indicates susceptibility to electrophilic attack at electron-rich sites (N, O, benzyl ring). |

| LUMO Energy | -1.2 | Indicates susceptibility to nucleophilic attack at the aldehyde carbonyl carbon. |

| HOMO-LUMO Gap | 5.3 | Suggests moderate kinetic stability and reactivity. |

The distribution of electron density within this compound is uneven due to the presence of heteroatoms (oxygen and nitrogen) and the polar carbonyl group. This charge distribution can be quantified using computational methods to generate electrostatic potential (ESP) maps. These maps visually represent the regions of positive and negative charge on the molecule's surface.

For this compound, the ESP map would likely show a negative potential (red/yellow) around the oxygen and nitrogen atoms, reflecting their higher electronegativity and the presence of lone pairs of electrons. A significant region of positive potential (blue) would be expected around the carbonyl carbon of the aldehyde group, confirming its electrophilic nature. The benzyl group would exhibit a more complex pattern of charge distribution characteristic of an aromatic system.

This detailed understanding of charge distribution allows for accurate predictions of reactivity. For instance, the nucleophilic character of the morpholine nitrogen makes it a potential site for protonation or alkylation. researchgate.net The electrophilic carbonyl carbon is predicted to be the primary site for nucleophilic addition reactions, a common transformation for aldehydes. smolecule.com

Conformational Analysis and Stereochemical Insights using Computational Methods

The three-dimensional structure of this compound is not static; it can adopt various conformations due to the flexibility of the morpholine ring and the rotation around single bonds. Computational methods are essential for exploring the potential energy surface of the molecule and identifying its most stable conformations.

The morpholine ring typically adopts a chair conformation, which minimizes steric strain. However, the presence of substituents, such as the benzyl group at the nitrogen and the carbaldehyde group at the 2-position, can influence the preference for axial or equatorial positioning of these groups.

Computational studies can calculate the relative energies of different conformers. For this compound, it is likely that the conformer with both the bulky benzyl group and the carbaldehyde group in equatorial positions would be the most stable, as this arrangement minimizes steric hindrance. The orientation of the benzyl group relative to the morpholine ring is also a key conformational variable that can be explored computationally.

When this compound participates in reactions that generate new stereocenters, the outcome is often not a 1:1 mixture of stereoisomers. The inherent chirality and conformational preferences of the starting material can direct the approach of a reagent, leading to the preferential formation of one diastereomer or enantiomer over another.

Computational modeling can be used to predict this stereoselectivity. By calculating the transition state energies for the formation of different stereoisomeric products, chemists can determine which reaction pathway is energetically favored. For example, in the addition of a nucleophile to the aldehyde group, the existing stereocenter at the 2-position of the morpholine ring can influence the facial selectivity of the attack (i.e., whether the nucleophile adds to the Re or Si face of the carbonyl). This is a critical aspect in the synthesis of stereochemically pure compounds. nih.govfrontiersin.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions involving this compound. By mapping the entire reaction pathway, including reactants, products, intermediates, and transition states, a deeper understanding of the reaction can be achieved.

For instance, in a reductive amination reaction where this compound reacts with an amine, computational studies can elucidate the stepwise process. This would involve modeling the initial formation of a hemiaminal intermediate, followed by its dehydration to an iminium ion, and finally, the reduction of the iminium ion to the final amine product. The calculated activation energies for each step can help identify the rate-determining step of the reaction.

Transition State Characterization and Energy Barriers

No published research data is currently available on the transition state characterization and energy barriers specifically for reactions involving this compound.

Solvent Effects on Reaction Pathways

There is no specific information in the current body of scientific literature detailing the effects of solvents on the reaction pathways of this compound. While computational studies on other morpholine derivatives have shown the importance of protic solvents in stabilizing transition states, similar analyses for this compound are yet to be conducted. nih.gov

Predictive Modeling for Reactivity, Selectivity, and Design of Novel Derivatives

Predictive modeling for the reactivity, selectivity, and design of novel derivatives of this compound has not been a specific focus of any published studies. Although machine learning and predictive modeling are increasingly used in organic chemistry to forecast reaction outcomes and design new molecules, these techniques have not been applied to this particular compound according to available literature. uni-muenchen.de

Advanced Analytical Methodologies in 4 Benzylmorpholine 2 Carbaldehyde Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 4-benzylmorpholine-2-carbaldehyde in solution. One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environments of the hydrogen and carbon atoms, respectively.

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group (typically in the δ 7.2–7.4 ppm range), the benzylic methylene (B1212753) protons, the morpholine (B109124) ring protons (around δ 3.6–4.0 ppm), and a characteristic downfield signal for the aldehyde proton (>9 ppm). organicchemistrydata.org

¹³C NMR: The carbon spectrum complements the proton data, showing signals for the carbonyl carbon of the aldehyde, the aromatic carbons, and the aliphatic carbons of the morpholine ring. chemrevise.org

Advanced two-dimensional (2D) NMR techniques are employed for unambiguous signal assignment and detailed structural elucidation:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are on adjacent carbon atoms. It is crucial for tracing the proton connectivity within the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is vital for confirming the connectivity between the benzyl group, the morpholine nitrogen, and the carbaldehyde group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is particularly important for determining the relative stereochemistry of the substituents on the morpholine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aldehyde (CHO) | > 9.0 | ~200 |

| Aromatic (C₆H₅) | 7.2 - 7.4 | 127 - 138 |

| Benzylic (CH₂) | ~3.5 | ~60 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and structures. organicchemistrydata.orgchemrevise.org

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. The molecular formula for this compound is C₁₂H₁₅NO₂, corresponding to a monoisotopic mass of 205.1103 g/mol . chemsrc.comsmolecule.com HRMS analysis provides experimental evidence that validates this exact mass, thereby confirming the molecular formula.

Table 2: Predicted m/z Values for Common Adducts in HRMS

| Adduct | Molecular Formula | Predicted Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₂H₁₆NO₂⁺ | 206.1176 |

| [M+Na]⁺ | C₁₂H₁₅NNaO₂⁺ | 228.0995 |

Data derived from the principles of mass spectrometry for the molecular formula C₁₂H₁₅NO₂. uni.lu

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds. orientjchem.org For this compound, the IR spectrum provides clear evidence for its key structural features.

The most prominent and diagnostic absorption is the strong carbonyl (C=O) stretching vibration of the aldehyde group, which typically appears in the range of 1720-1740 cm⁻¹. Other significant absorptions include C-H stretches for the aromatic ring and aliphatic morpholine protons, C=C stretching vibrations for the aromatic ring, and the C-O-C ether stretch of the morpholine ring. researchgate.net

Table 3: Characteristic Infrared Absorption Frequencies

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Aldehyde | C=O Stretch | 1720 - 1740 (Strong) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 (Medium) |

| Aliphatic | C-H Stretch | 2850 - 3000 (Medium) |

| Aromatic Ring | C=C Stretch | 1450 - 1600 (Variable) |

Note: These are typical frequency ranges for the specified functional groups. orientjchem.orgresearchgate.net

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. researchgate.net Since the C-2 position of the morpholine ring in this compound is a stereocenter, the compound can exist as different enantiomers. X-ray crystallography of a single crystal provides an unambiguous determination of the relative and absolute stereochemistry, as well as detailed information on bond lengths, bond angles, and intermolecular interactions in the crystal lattice. researchgate.net While this technique has been used to confirm the configuration of related morpholine derivatives, specific crystallographic data for this compound is not widely published.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from reaction byproducts and starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For a non-polar compound like this, reverse-phase HPLC is typically used. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram, often using a UV detector set to a wavelength where the benzyl group absorbs, such as 254 nm. qub.ac.uk

Table 4: Typical HPLC Conditions for Purity Analysis

| Parameter | Description |

|---|---|

| Column | Reverse-phase (e.g., C18, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an additive like formic acid. qub.ac.uk |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis Detector (e.g., at 254 nm) |

Chiral Chromatography for Enantiomeric Excess Determination

The determination of enantiomeric excess (e.e.) is a critical aspect of the research and development of chiral compounds such as this compound. Chiral High-Performance Liquid Chromatography (HPLC) stands out as a primary and robust method for the separation and quantification of its enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus their separation.

The selection of an appropriate CSP and mobile phase is paramount for achieving successful enantioseparation. For morpholine derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be particularly effective. These phases, often coated or immobilized on a silica (B1680970) support, offer a complex chiral environment with various interaction sites, including hydrogen bonding, dipole-dipole, and steric interactions, which are crucial for chiral recognition.

In the case of N-benzyl substituted morpholines, the aromatic benzyl group and the polar morpholine ring play significant roles in the chiral recognition mechanism. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a polar modifier such as isopropanol (B130326) (IPA) or ethanol, allows for the fine-tuning of the retention and resolution of the enantiomers. The addition of a small amount of a basic or acidic additive, for instance, diethylamine (B46881) or trifluoroacetic acid, can further optimize the peak shape and separation by suppressing the ionization of residual silanols on the stationary phase or the analyte itself.

Research on structurally similar N-substituted morpholine derivatives provides valuable insights into the potential chromatographic conditions for the enantiomeric separation of this compound. For instance, the separation of racemic N-benzyl-cyanomorpholine derivatives has been successfully achieved using a Chiralcel-OD column, which is a cellulose-based CSP, with a mobile phase consisting of heptane, ethanol, and dimethylethylamine. google.com Similarly, the enantiomeric excess of N-Cbz-protected 2-substituted morpholines has been determined using a Chiralpak IC column with a hexane and isopropanol mobile phase. rsc.org

Based on these precedents, a hypothetical but scientifically plausible set of chromatographic parameters for the enantiomeric separation of this compound can be proposed. The data presented in the following table illustrates a typical outcome for the chiral HPLC analysis of this compound.

| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Flow Rate (mL/min) | Retention Time (R)-enantiomer (min) | Retention Time (S)-enantiomer (min) | Separation Factor (α) |

|---|---|---|---|---|---|

| Chiralpak® AD-H (Amylose derivative) | n-Hexane/Isopropanol (90:10, v/v) | 1.0 | 12.5 | 14.8 | 1.18 |

| Chiralcel® OD-H (Cellulose derivative) | n-Heptane/Ethanol (85:15, v/v) | 0.8 | 15.2 | 17.9 | 1.18 |

| Lux® Cellulose-1 | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) | 1.2 | 9.8 | 11.5 | 1.17 |

The separation factor (α), a measure of the relative retention of the two enantiomers, is a key indicator of the effectiveness of the chiral separation. A value greater than 1.1 is generally considered indicative of a good separation, allowing for accurate determination of the enantiomeric excess. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Q & A

Q. What are the recommended synthetic routes for 4-Benzylmorpholine-2-carbaldehyde, and how can reaction conditions be optimized?

Answer: A plausible synthesis involves alkylation of morpholine-2-carbaldehyde with benzyl halides, followed by purification via column chromatography. Reaction optimization should focus on:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .

- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to improve benzylation efficiency.

- Temperature control : Maintain 60–80°C to balance reactivity and byproduct formation.

Post-synthesis, HPLC with a C18 column (acetonitrile/water gradient) is recommended for purity assessment, referencing methods from analogous benzaldehyde derivatives .

Q. How can the structure of this compound be confirmed experimentally?

Answer: Combine spectroscopic and crystallographic techniques:

- NMR : Analyze - and -NMR for characteristic aldehyde proton (δ ~9.8 ppm) and morpholine ring signals.

- X-ray crystallography : Use SHELX-97 for structure refinement . Prepare single crystals via slow evaporation in ethanol/dichloromethane. Mercury CSD 2.0 can visualize intermolecular interactions (e.g., hydrogen bonding involving the aldehyde group) .

Q. What safety protocols are critical when handling aldehydes like this compound?

Answer:

- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis due to volatile aldehyde emissions.

- First aid : For skin exposure, wash immediately with soap/water (15+ minutes); for eye contact, flush with water (10–15 minutes) and consult an ophthalmologist .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

Answer: Employ density functional theory (DFT) at the B3LYP/6-31G* level to:

- Calculate electrophilicity indices for the aldehyde group.

- Map electrostatic potential surfaces to identify reactive sites.

Validate results with experimental kinetics (e.g., monitoring imine formation via UV-Vis spectroscopy). Cross-reference with crystallographic data (e.g., bond lengths from Mercury CSD) to assess steric effects .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in 1H^1H1H-NMR)?

Answer:

- Dynamic effects : Perform variable-temperature NMR to detect conformational exchange (e.g., morpholine ring puckering).

- Solvent polarity : Compare spectra in DMSO-d6 vs. CDCl3 to identify solvent-induced shifts.

- Crystallographic validation : Use SHELXL-refined X-ray structures to correlate observed dihedral angles with splitting patterns .

Q. How can stereochemical outcomes in derivatives of this compound be controlled during synthesis?

Answer:

Q. What advanced techniques characterize intermolecular interactions in crystalline this compound?

Answer:

- Hirshfeld surface analysis : Use CrystalExplorer to quantify non-covalent interactions (e.g., C–H···O contacts).

- Packing similarity calculations : Apply Mercury’s Materials Module to compare packing motifs with related aldehydes .

- Twinned data refinement : For challenging crystals, employ SHELXL’s twin-law options .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.